molecular formula C17H19N5OS B6453883 2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile CAS No. 2549035-41-6

2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile

Cat. No.: B6453883
CAS No.: 2549035-41-6
M. Wt: 341.4 g/mol
InChI Key: HEHFJZDVIAAKRH-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile is an organic compound with a complex structure, often used in scientific research and pharmaceutical development. It combines various functional groups, which contribute to its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile typically involves multi-step organic synthesis. The process generally includes the formation of the pyrimidine ring, followed by the introduction of the piperidine and pyridine moieties. Reaction conditions often involve the use of catalysts, temperature control, and sometimes inert atmospheres to prevent unwanted side reactions.

  • Formation of Pyrimidine Ring: : Starts with a condensation reaction between a nitrile compound and a thioether, using catalysts like potassium carbonate.

  • Introduction of Piperidine and Pyridine Groups: : Achieved through nucleophilic substitution reactions. Common reagents include pyridine derivatives and piperidine intermediates.

  • Final Assembly: : The compound is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound scales up the laboratory synthesis methods. It involves large reactors, continuous flow techniques, and automation to ensure consistency and yield. Reaction conditions are optimized for large-scale production, focusing on cost-efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions typically involve the nitrile group, converting it to amines.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution, primarily at the pyrimidine or pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Hydrogen gas with palladium on carbon catalyst.

  • Substitution: : Alkyl halides or acyl halides in the presence of bases like sodium hydride.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Primary or secondary amines.

  • Substitution Products: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile is utilized in multiple fields:

  • Chemistry: : As a building block for more complex molecules.

  • Biology: : Used in studies involving enzyme inhibition and receptor binding.

  • Medicine: : Investigated for potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

  • Industry: : As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets:

  • Enzyme Inhibition: : It can bind to active sites of enzymes, preventing substrate binding.

  • Receptor Binding: : The compound may interact with cellular receptors, modulating their activity.

  • Pathways: : It can influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile is unique in its combination of functional groups, which is not commonly found in other compounds.

Similar Compounds

  • 2-(methylsulfanyl)pyrimidine derivatives: : Similar base structure with variations in the substituent groups.

  • Piperidine-pyridine hybrids: : Compounds combining piperidine and pyridine moieties but lacking the nitrile or thioether groups.

By contrasting these compounds, one can appreciate the unique chemical landscape this compound occupies, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methylsulfanyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-24-17-20-10-14(9-18)16(21-17)22-8-2-3-13(11-22)12-23-15-4-6-19-7-5-15/h4-7,10,13H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHFJZDVIAAKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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